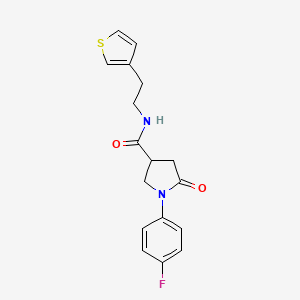

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-(2-thiophen-3-ylethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-14-1-3-15(4-2-14)20-10-13(9-16(20)21)17(22)19-7-5-12-6-8-23-11-12/h1-4,6,8,11,13H,5,7,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTJBUIFKADKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the thiophenyl group can be added via a cross-coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic applications.

Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.

Industry: Its unique properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Amide Nitrogen

(a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Molecular Formula : C₁₇H₁₈FN₃O₂S

- Key Differences : Replaces the thiophen-3-yl ethyl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety.

- However, the isopropyl group may increase steric hindrance, reducing membrane permeability compared to the thiophene-ethyl substituent .

(b) 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()

- Molecular Formula : C₁₈H₁₈FN₃O₂

- Key Differences : Substitutes the thiophen-3-yl ethyl group with a 4-methylpyridin-2-yl group.

- Implications : The pyridine ring enhances solubility due to its polarizable nitrogen atom but may reduce blood-brain barrier penetration compared to the lipophilic thiophene .

Variations in the Aryl Group at the 1-Position

(a) 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide ()

- Molecular Formula : C₂₀H₁₅ClN₂O₄

- Key Differences : Replaces the 4-fluorophenyl group with a 3-chlorophenyl group and introduces a chromen-6-yl substituent.

- The chromene moiety adds rigidity, which may impact conformational flexibility and binding to targets like kinases or GPCRs .

(b) 1-(3,4-Dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide ()

- Molecular Formula : C₂₂H₂₂N₄O₂S

- Key Differences : Uses a 3,4-dimethylphenyl group and a pyrazine-thiophene hybrid substituent.

- Implications : The dimethylphenyl group enhances steric bulk, possibly reducing off-target interactions. The pyrazine-thiophene moiety introduces dual heteroaromatic systems, which could improve binding to receptors requiring multi-ring interactions .

Core Modifications in Pyrrolidine Derivatives

(a) 1-(3-Methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide ()

- Molecular Formula : C₁₅H₂₀N₂O₂

- Key Differences : Simplifies the structure by removing the thiophene-ethyl group and using a 3-methylphenyl substituent.

- Implications : The smaller isopropyl group and methylphenyl substituent likely improve synthetic accessibility but reduce complexity for targeted biological activity .

Structural and Physicochemical Comparison Table

Biological Activity

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide, identified by its CAS number 953259-11-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 385.4 g/mol. The structure includes a pyrrolidine core, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including:

These findings suggest that the compound may share similar mechanisms of action with other pyrrolidine derivatives known for their anticancer activities.

The biological activity of this compound is thought to be mediated through several pathways:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating p53 pathways, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Signaling Pathways : Compounds with similar structures have been reported to inhibit critical signaling pathways such as Notch-AKT, which are involved in cancer cell survival and proliferation .

Case Studies

A notable study examined the effects of related compounds on breast cancer cells. The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The results indicated that alterations in the structure of pyrrolidine derivatives could enhance their anticancer efficacy while minimizing toxicity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Q & A

Q. Key Findings :

- Electron-withdrawing groups (e.g., -F) enhance target binding but may increase cytotoxicity.

- Bulkier substituents reduce potency due to steric hindrance .

Methodology : HEK cell-based assays with dose-response curves (0.1–100 µM) and MTT cytotoxicity screening.

Advanced: How to design experiments to evaluate protease inhibition?

Answer:

Enzyme Assays : Use fluorescence resonance energy transfer (FRET) substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) for MERS-CoV 3CL<sup>pro</sup> inhibition.

Cell-Based Models : Transfect HEK cells with viral proteases and measure cleavage inhibition via Western blot .

Controls : Include positive controls (e.g., GC376) and cytotoxicity assays (CC50 via ATP quantification).

Basic: What purification strategies are recommended for this compound?

Answer:

- Normal-Phase Chromatography : Silica gel with gradient elution (e.g., 5–20% EtOAc/hexane) removes unreacted amines/carboxylic acids.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve diastereomers .

Advanced: How to optimize synthetic routes for scale-up?

Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 2 hr vs. 12 hr batch) and improve reproducibility.

- Catalysis : Pd-mediated coupling for fluorophenyl introduction enhances atom economy .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.